4,5-Dimethyl-2-nitrophenyl isocyanate

Overview

Description

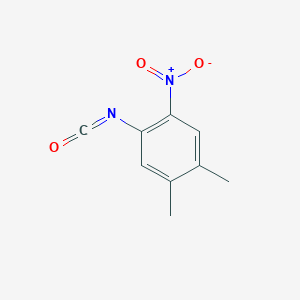

4,5-Dimethyl-2-nitrophenyl isocyanate is an organic compound with the molecular formula C₉H₈N₂O₃. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring substituted with two methyl groups and a nitro group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-nitrophenyl isocyanate typically involves the reaction of 4,5-dimethyl-2-nitroaniline with phosgene (COCl₂). The reaction proceeds as follows:

Starting Material: 4,5-dimethyl-2-nitroaniline.

Reagent: Phosgene (COCl₂).

Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

The reaction mechanism involves the formation of an intermediate carbamoyl chloride, which subsequently loses hydrogen chloride (HCl) to form the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Use of large-scale reactors to handle the exothermic reaction safely.

Continuous Flow Systems: Implementation of continuous flow systems to ensure consistent production and minimize risks associated with handling phosgene.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-nitrophenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.

Substitution Reactions: Reaction with nucleophiles can also lead to substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Amines: React with amines to form ureas under mild conditions.

Alcohols: React with alcohols to form carbamates, typically in the presence of a base.

Water: Reacts with water to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines: Formed from the reaction with water.

Scientific Research Applications

Organic Synthesis

DMNPI serves as a versatile reagent in organic chemistry for introducing isocyanate groups into various molecular frameworks. This property allows for the synthesis of ureas and carbamates through nucleophilic addition reactions with amines and alcohols, respectively.

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Addition | Amines | Ureas |

| Nucleophilic Addition | Alcohols | Carbamates |

| Hydrolysis | Water | Amines + CO₂ |

Biochemical Applications

In biological research, DMNPI is utilized for modifying biomolecules such as proteins and peptides. The formation of stable urea linkages allows researchers to study protein interactions and enzyme activities.

Pharmaceutical Development

DMNPI has been investigated for its potential in drug development, particularly as an intermediate in synthesizing pharmaceutical compounds. Its ability to form covalent bonds with amino acids makes it a candidate for targeted drug delivery systems.

Industrial Uses

In the polymer industry, DMNPI is employed to produce polyurethane materials where isocyanate groups are essential for cross-linking reactions. This application highlights its importance in manufacturing durable materials used in coatings, adhesives, and foams.

Case Study 1: Synthesis of Ureas

A study demonstrated the efficiency of DMNPI in synthesizing a series of substituted ureas through its reaction with various amines under mild conditions. The resulting compounds exhibited enhanced biological activity, showcasing DMNPI's utility in medicinal chemistry.

Case Study 2: Protein Modification

Research involving the modification of lysozyme with DMNPI showed that the introduction of urea linkages significantly altered the enzyme's stability and activity profile. This modification presents opportunities for developing enzyme inhibitors or stabilizers in therapeutic applications.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-nitrophenyl isocyanate involves the formation of covalent bonds with nucleophiles. The isocyanate group reacts with amino groups of amino acids or other nucleophiles to form stable urea or carbamate linkages. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-nitrophenyl isocyanate: Similar structure with a chlorine substituent instead of methyl groups.

2-Chloro-4-nitrophenyl isocyanate: Another isomer with chlorine and nitro groups in different positions.

3,5-Dimethyl-2-nitrophenyl isocyanate: Similar compound with different positions of methyl groups.

Uniqueness

4,5-Dimethyl-2-nitrophenyl isocyanate is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups can affect the compound’s chemical behavior, making it distinct from other isocyanates.

Biological Activity

4,5-Dimethyl-2-nitrophenyl isocyanate (DMNIC) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the biological activity of DMNIC, including its mechanisms of action, applications in various research areas, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of DMNIC features a nitrophenyl group with two methyl substitutions at the 4 and 5 positions, along with an isocyanate functional group. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of DMNIC primarily stems from its ability to interact with various molecular targets, including proteins and enzymes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may covalently modify target proteins, thereby altering their activity. Additionally, the isocyanate group can participate in nucleophilic attack reactions, forming carbamates with amino acids in proteins, which can influence enzyme function and cellular signaling pathways.

Antimicrobial Properties

DMNIC has been investigated for its antimicrobial properties. Studies have shown that derivatives of DMNIC exhibit significant activity against various bacterial strains. For instance, compounds derived from DMNIC demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways.

Anticancer Activity

Research has highlighted the potential of DMNIC as an anticancer agent. In vitro studies have shown that DMNIC derivatives possess anti-proliferative effects against several cancer cell lines, including A375 and HT-29. The half-maximal inhibitory concentration (IC50) values for some derivatives were significantly lower than those of established anticancer drugs like Sorafenib, suggesting enhanced efficacy . The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Evaluation : In a study evaluating the antimicrobial efficacy of various DMNIC derivatives, compound 7b exhibited the highest activity with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens. Additionally, these derivatives showed significant antibiofilm potential compared to Ciprofloxacin .

- Anticancer Efficacy : A comparative study on the anti-proliferative effects of DMNIC derivatives revealed that compounds such as 1f and 1i demonstrated IC50 values significantly lower than Sorafenib against PC-3 cell lines, suggesting that modifications to the DMNIC structure can enhance anticancer properties .

Comparative Analysis

To better understand the unique properties of DMNIC, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-nitrophenyl)-4-methylbenzamide | Lacks dimethyl substitutions | Moderate antimicrobial activity |

| N-(4,5-dimethyl-2-aminophenyl)-4-methylbenzamide | Reduced form with amino group | Enhanced anticancer properties |

| Ethyl N-(4,5-dimethyl-2-nitrophenyl)-carbamate | Contains a carbamate linkage | Notable antibacterial effects |

Q & A

Q. Basic: What synthetic routes are commonly employed to prepare 4,5-dimethyl-2-nitrophenyl isocyanate?

This compound can be synthesized via nitration of substituted phenyl precursors followed by isocyanate functionalization. A plausible route involves:

Nitration of 4,5-dimethylphenyl precursors using mixed nitric-sulfuric acid to introduce the nitro group at the ortho position.

Phosgenation of the resulting aromatic amine (e.g., 4,5-dimethyl-2-nitroaniline) with phosgene or safer alternatives like triphosgene in anhydrous conditions to form the isocyanate .

Purification via column chromatography or recrystallization to achieve high purity (>95%).

Validation of intermediates using NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

- HPLC-UV/Vis : To assess purity and detect nitroaromatic byproducts. Use a C18 column with acetonitrile/water mobile phases and UV detection at 254 nm .

- FTIR : Confirm the isocyanate (-NCO) stretch at ~2250 cm⁻¹ and nitro group (-NO₂) absorption near 1520 cm⁻¹ .

- GC-MS : For volatile impurities; however, thermal decomposition risks require cautious optimization of injector temperatures (<250°C) .

- Elemental Analysis : To validate stoichiometric composition .

Q. Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Under inert atmosphere (argon/nitrogen) at -20°C to prevent moisture-induced hydrolysis. Use amber glass vials to avoid photodegradation .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and use moisture-trapping agents like molecular sieves. Always work in a fume hood with PPE (gloves, goggles) due to respiratory and dermal toxicity risks .

Q. Basic: What reactivity patterns are expected for this compound in organic synthesis?

The isocyanate group reacts with nucleophiles:

- Amines : Forms urea derivatives; monitor reaction progress via IR (disappearance of -NCO peak).

- Alcohols : Produces urethanes; catalysis with DBU or DABCO accelerates kinetics .

- Water : Hydrolysis yields 4,5-dimethyl-2-nitroaniline, necessitating strict anhydrous conditions .

Steric hindrance from the dimethyl groups may slow reactivity compared to unsubstituted analogs .

Q. Advanced: How can computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Model reaction pathways (e.g., phosgenation steps) to optimize activation energies and solvent effects.

- Molecular Dynamics : Simulate steric effects of the dimethyl groups on nucleophilic attack at the -NCO moiety .

- QSAR Studies : Correlate electronic properties (HOMO-LUMO gaps) with experimental reactivity data for derivative design .

Q. Advanced: What challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Impurity Identification : Use LC-HRMS to detect hydrolyzed byproducts (e.g., nitroaniline derivatives) at ppm levels.

- Indirect Quantitation : Employ derivatization with n-dibutylamine (n-DBA) followed by GC analysis to avoid thermal degradation of the isocyanate during direct injection .

- Calibration : Prepare standards in anhydrous acetonitrile to prevent hydrolysis .

Q. Advanced: How can researchers resolve contradictions in kinetic data for reactions involving this compound?

- Reproducibility Checks : Standardize solvent purity, temperature, and moisture levels.

- Cross-Validation : Compare results from multiple techniques (e.g., HPLC for conversion rates vs. IR for functional group tracking) .

- Error Analysis : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from mechanistic variations .

Q. Advanced: What strategies optimize the use of this compound in polymer synthesis?

- Copolymer Design : Incorporate with diols/diamines to create polyurethanes/ureas with tailored thermal stability.

- Crosslinking Studies : Evaluate glass transition temperatures (Tg) via DSC to assess steric effects of the nitro and dimethyl groups .

- Degradation Analysis : Use TGA-FTIR to monitor thermal decomposition products under nitrogen/air atmospheres .

Q. Advanced: How does the structure of this compound influence its biological interactions?

- Enzyme Inhibition : Test interactions with serine hydrolases via activity-based protein profiling (ABPP) using fluorophosphonate probes .

- Cytotoxicity Assays : Screen in vitro using HEK293 or HepG2 cells, noting potential nitroreductase-mediated activation .

- Metabolite Tracking : Use LC-MS/MS to identify reduction products (e.g., amino derivatives) in biological matrices .

Q. Advanced: What are the best practices for ensuring reproducibility in studies involving this compound?

- Documentation : Report detailed synthetic protocols, including solvent drying methods and catalyst batches .

- Data Sharing : Deposit raw analytical data (e.g., NMR FIDs, chromatograms) in open-access repositories.

- Collaborative Validation : Cross-check results with independent labs using blinded samples .

Properties

IUPAC Name |

1-isocyanato-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-3-8(10-5-12)9(11(13)14)4-7(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDCMBHOPBMPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399062 | |

| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-40-0 | |

| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.